

Quin-C7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quin-C7

Cat. No.: B3161580

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Molecular Formula: $C_{25}H_{25}N_3O_4$

Abstract

Quin-C7 is a synthetic, nonpeptide small molecule that functions as a selective antagonist of the human formyl peptide receptor-like 1 (FPRL1), also known as FPR2. Its molecular formula is $C_{25}H_{25}N_3O_4$. By competitively binding to FPRL1, **Quin-C7** effectively inhibits the downstream signaling cascades initiated by receptor agonists, such as WKYMVm. This antagonistic activity translates to the suppression of key cellular responses involved in inflammation, including calcium mobilization, chemotaxis, and extracellular signal-regulated kinase (ERK) phosphorylation. In vivo studies have demonstrated its anti-inflammatory properties in models such as arachidonic acid-induced ear edema in mice. This technical guide provides an in-depth overview of **Quin-C7**, including its physicochemical properties, mechanism of action, experimental protocols for its characterization, and a summary of its biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the FPRL1 pathway.

Physicochemical Properties and Quantitative Data

Quin-C7 is a quinazolinone derivative with a molecular weight of 431.48 g/mol. Its activity is characterized by its ability to inhibit the binding and function of FPRL1 agonists. The following table summarizes key quantitative data for **Quin-C7**.

Parameter	Value	Receptor	Comments
Molecular Formula	C ₂₅ H ₂₅ N ₃ O ₄	-	Determined by competitive binding assay. [1]
Molecular Weight	431.48 g/mol	-	
Ki	6.7 µM	FPR2 (FPRL1)	

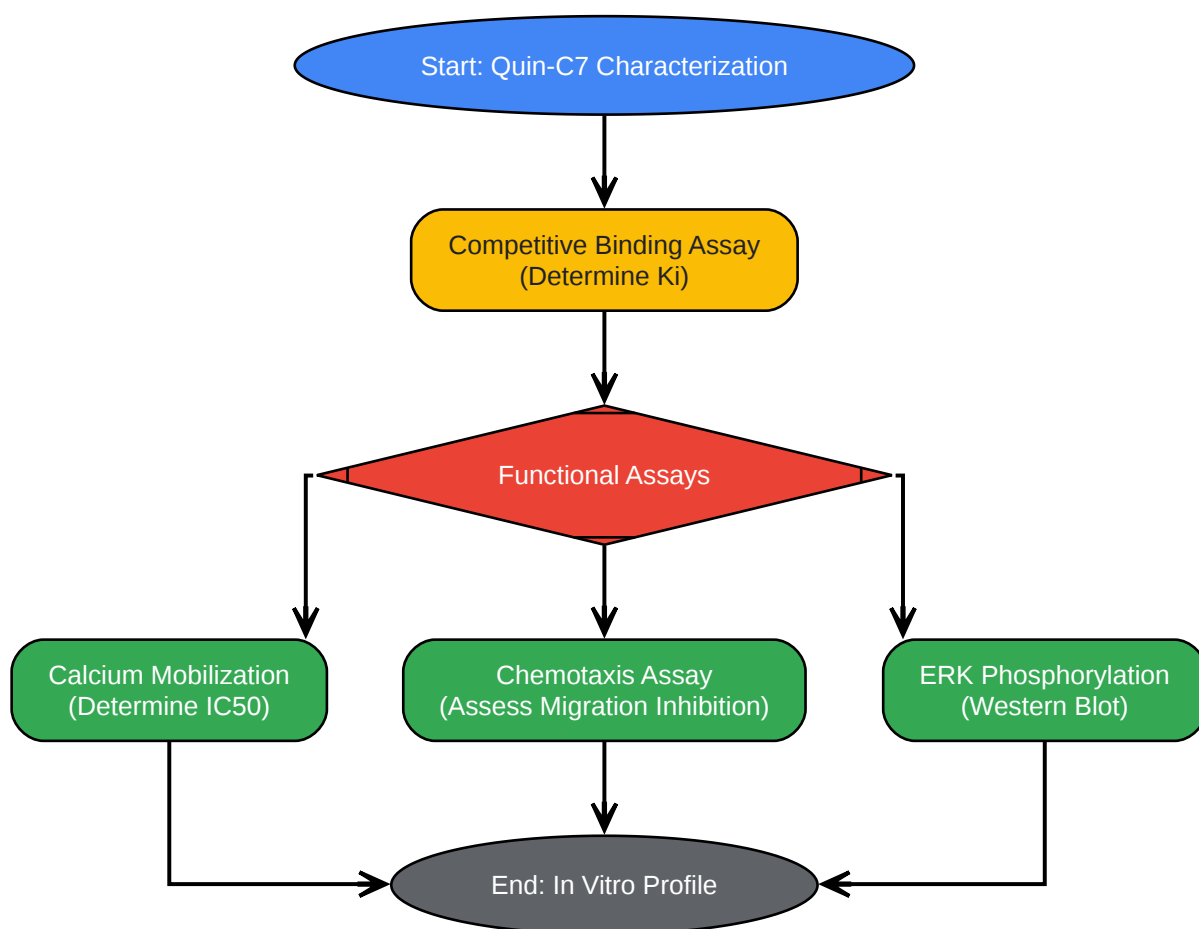
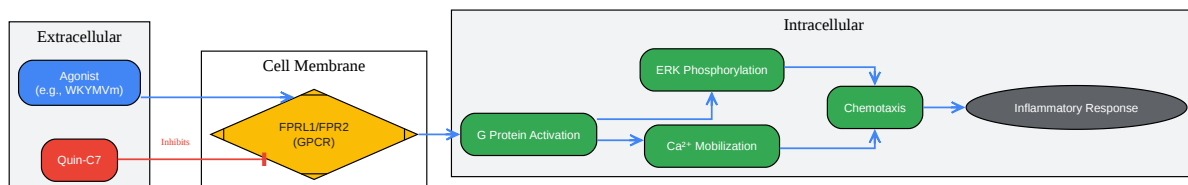
Mechanism of Action: Antagonism of FPRL1/FPR2

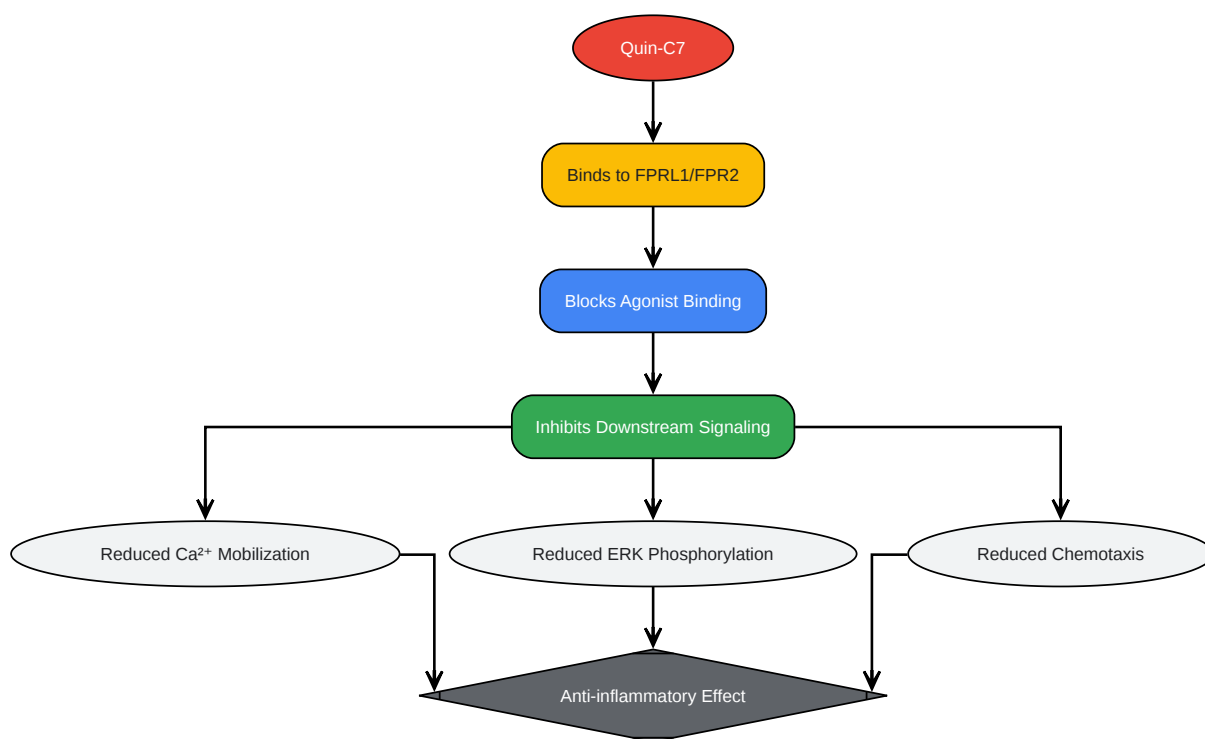
Quin-C7 exerts its biological effects by acting as a competitive antagonist at the formyl peptide receptor-like 1 (FPRL1/FPR2). This receptor is a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes and is involved in inflammatory responses.

The binding of agonists, such as the synthetic peptide Trp-Lys-Tyr-Met-Val-d-Met (WKYMVm), to FPRL1 typically triggers a cascade of intracellular signaling events.[\[2\]](#) These include the activation of G proteins, leading to the mobilization of intracellular calcium, the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK, and the initiation of chemotaxis, the directed migration of cells.[\[2\]](#)[\[3\]](#)

Quin-C7 competitively inhibits the binding of these agonists to FPRL1, thereby blocking the initiation of these downstream signaling pathways. This results in the attenuation of the inflammatory and immune responses mediated by FPRL1 activation.[\[1\]](#)[\[4\]](#)

Signaling Pathway of Quin-C7 Action





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References

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- To cite this document: BenchChem. [Quin-C7: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3161580#molecular-formula-of-quin-c7]

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